2-(5-((4-((3-(2-aminoethyl)-1H-indol-5-yloxy)methyl)phenyl)methoxy)-1H-indol-3-yl)ethanamine
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Overview
Description
2-(5-{4-[3-(2-Amino-ethyl)-1H-indol-5-yloxymethyl]-benzyloxy}-1H-indol-3-yl)-ethylamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 2-(5-{4-[3-(2-Amino-ethyl)-1H-indol-5-yloxymethyl]-benzyloxy}-1H-indol-3-yl)-ethylamine, typically involves multi-step synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of indoles can lead to the formation of indolines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Scientific Research Applications
Indole derivatives, including 2-(5-{4-[3-(2-Amino-ethyl)-1H-indol-5-yloxymethyl]-benzyloxy}-1H-indol-3-yl)-ethylamine, have diverse applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. They can bind to receptors, enzymes, and other proteins, modulating their activity. For example, some indole derivatives act as agonists or antagonists of serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Indole derivatives are unique due to their versatile chemical structure, which allows for a wide range of biological activities. Similar compounds include:
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Lysergic acid diethylamide (LSD): A potent hallucinogen with an indole structure.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of indole derivatives .
Properties
Molecular Formula |
C28H30N4O2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[5-[[4-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]phenyl]methoxy]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C28H30N4O2/c29-11-9-21-15-31-27-7-5-23(13-25(21)27)33-17-19-1-2-20(4-3-19)18-34-24-6-8-28-26(14-24)22(10-12-30)16-32-28/h1-8,13-16,31-32H,9-12,17-18,29-30H2 |
InChI Key |
IFTLFEAARDEHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)NC=C3CCN)COC4=CC5=C(C=C4)NC=C5CCN |
Origin of Product |
United States |
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